molecular formula C10H14 B1231485 Cosmene CAS No. 460-01-5

Cosmene

Cat. No. B1231485
CAS RN: 460-01-5
M. Wt: 134.22 g/mol
InChI Key: HPZWSJQQCJZBBG-LQPGMRSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E, 5E)-2, 6-Dimethyl-1, 3, 5, 7-octatetraene belongs to the class of organic compounds known as alkatetraenes. These are acyclic hydrocarbons that contain exactly four carbon-to-carbon double bonds (3E, 5E)-2, 6-Dimethyl-1, 3, 5, 7-octatetraene is considered to be a practically insoluble (in water) and relatively neutral molecule (3E, 5E)-2, 6-Dimethyl-1, 3, 5, 7-octatetraene has been primarily detected in saliva.
2,6-dimethyl-1,3,5,7-octatetraene is an alkatetraene that is 1,3,5,7-octatetraene substituted by methyl groups at positions 2 and 6 respectively. It has a role as a metabolite.

Scientific Research Applications

COSMIN Standards for Health Status Measurement Instruments The COSMIN (COnsensus-based Standards for the selection of health Measurement INstruments) initiative developed a checklist to evaluate the methodological quality of studies on measurement properties of health status measurement instruments. This checklist is crucial for selecting a measurement instrument, peer-reviewing manuscripts, designing or reporting studies on measurement properties, and educational purposes (Mokkink et al., 2010).

Guidelines for Selecting Outcome Measurement Instruments for Core Outcome Sets In collaboration with the Core Outcome Measures in Effectiveness Trials (COMET) initiative, the COSMIN initiative also proposed guidelines for selecting outcome measurement instruments for outcomes included in a “Core Outcome Set” (COS). This is essential for ensuring that a minimum set of outcomes is measured and reported consistently in all clinical trials of a specific disease or trial population (Prinsen et al., 2016).

COSMIN Methodology for Evaluating Content Validity of Patient-Reported Outcome Measures The COSMIN initiative further developed standards for evaluating the quality of patient-reported outcome measures (PROMs), focusing on content validity. This detailed and standardized methodology aids in selecting and using high-quality PROMs in research and clinical practice (Terwee et al., 2018).

Assessment and Enhancement of Scientific Creativity The development of a test for scientific creativity tailored for secondary school students showcases the application of "Cosmene" in educational research. This test, informed by a Scientific Creativity Structure Model (SCSM), helps in evaluating and fostering scientific creativity among students, indicating its importance in the field of education (Hu & Adey, 2002).

Evaluating Research Centers and Scientific Studies The evaluation approach used for the Center for Ohana Self-Management of Chronic Illness (COSMCI) provides insights into the effective development and assessment of research centers. This systematic evaluation includes formative and summative strategies, emphasizing the importance of rigorous evaluation in scientific research endeavors (Nigg et al., 2012).

properties

CAS RN

460-01-5

Product Name

Cosmene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

(3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene

InChI

InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-2H2,3-4H3/b7-6+,10-8+

InChI Key

HPZWSJQQCJZBBG-LQPGMRSMSA-N

Isomeric SMILES

CC(=C)/C=C/C=C(\C)/C=C

SMILES

CC(=C)C=CC=C(C)C=C

Canonical SMILES

CC(=C)C=CC=C(C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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